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Compound of Interest

Compound Name: 9-Oxo-2-decenoic acid, (2E)-

Cat. No.: B1227301 Get Quote

(2E)-9-oxodec-2-enoic acid, a significant medium-chain fatty acid, is a subject of interest in

various research fields. This technical guide provides a comprehensive overview of its

spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses. The information presented herein is intended for researchers,

scientists, and professionals in drug development seeking a detailed understanding of the

structural and analytical characteristics of this molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (2E)-9-oxodec-2-enoic acid.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

1 - 171.0

2 5.82 (d, J=15.6 Hz) 122.0

3 7.08 (dt, J=15.6, 7.0 Hz) 149.0

4 2.23 (q, J=7.0 Hz) 32.0

5 1.48 (quint, J=7.0 Hz) 28.0

6 1.35 (m) 29.0

7 1.63 (quint, J=7.2 Hz) 24.0

8 2.53 (t, J=7.2 Hz) 43.0

9 - 209.0

10 2.14 (s) 30.0

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃) at a specific frequency,

for instance, 600 MHz for ¹H NMR.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Vibrational Mode Absorption Band (cm⁻¹)

O-H (Carboxylic Acid) Stretching 3300-2500 (broad)

C-H (alkane) Stretching 2935, 2860

C=O (Ketone) Stretching 1715

C=O (Carboxylic Acid) Stretching 1695

C=C (alkene) Stretching 1650

C-O (Carboxylic Acid) Stretching 1300-1200

=C-H (alkene) Bending (out-of-plane) 980

Table 3: Mass Spectrometry (MS) Data
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Technique Ionization Mode m/z (relative intensity %)

GC-MS Electron Ionization (EI)
184 [M]⁺, 166, 125, 97, 84, 69,

58, 43

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The

following sections outline the general experimental protocols for the acquisition of NMR, IR,

and MS data for a compound like (2E)-9-oxodec-2-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (2E)-9-oxodec-2-enoic acid is

dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ

= 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a high-

field NMR spectrometer, such as a 600 MHz instrument. For ¹H NMR, standard parameters

include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is

used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds). Two-

dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be

performed to correlate proton and carbon signals.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common.

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry

KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform

infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range
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(4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty salt plate is

recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation and Chromatography: For Gas Chromatography-Mass Spectrometry (GC-

MS) analysis, the carboxylic acid group of (2E)-9-oxodec-2-enoic acid is often derivatized, for

example, by esterification to its methyl ester, to improve its volatility and chromatographic

behavior. The derivatized sample is dissolved in a suitable organic solvent (e.g., hexane or

dichloromethane) before injection into the GC.

Instrumentation and Data Acquisition: A GC-MS system equipped with a capillary column (e.g.,

a non-polar or medium-polarity column) is used. The oven temperature is programmed to ramp

up to effectively separate the components of the sample. The separated compounds are then

introduced into the mass spectrometer, which is typically operated in electron ionization (EI)

mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range to

detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data presented in this guide.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic data acquisition and analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (2E)-9-oxodec-2-enoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1227301#spectroscopic-data-of-2e-9-oxodec-2-
enoic-acid-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1227301?utm_src=pdf-body-img
https://www.benchchem.com/product/b1227301#spectroscopic-data-of-2e-9-oxodec-2-enoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1227301#spectroscopic-data-of-2e-9-oxodec-2-enoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1227301#spectroscopic-data-of-2e-9-oxodec-2-enoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1227301#spectroscopic-data-of-2e-9-oxodec-2-enoic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1227301?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

